4-O-Acetyl-21-O-de(aminocarbonyl)-27-demethoxy-4-O,23,26-tridemethyl-6-deoxo-25-deoxy-6-(2,3-dimetho 4-O-Acetyl-21-O-de(aminocarbonyl)-27-demethoxy-4-O,23,26-tridemethyl-6-deoxo-25-deoxy-6-(2,3-dimetho
Brand Name: Vulcanchem
CAS No.: 100045-74-7
VCID: VC0009261
InChI: InChI=1S/C51H74N4O16/c1-30(18-19-42(71-51(61)45(65-11)28-62-8)34(5)48(69-35(6)57)31(2)20-21-55(7)29-56)43(64-10)24-44-33(4)41(63-9)16-13-17-46-52-39(26-66-46)49-54-40(27-68-49)50-53-38(25-67-50)32(3)22-36(58)14-12-15-37(59)23-47(60)70-44/h13,17,20-21,25-27,29-34,37,41-45,48,59H,12,14-16,18-19,22-24,28H2,1-11H3/b17-13-,21-20+
SMILES: CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O
Molecular Formula: C51H74N4O16
Molecular Weight: 999.1 g/mol

4-O-Acetyl-21-O-de(aminocarbonyl)-27-demethoxy-4-O,23,26-tridemethyl-6-deoxo-25-deoxy-6-(2,3-dimetho

CAS No.: 100045-74-7

Main Products

VCID: VC0009261

Molecular Formula: C51H74N4O16

Molecular Weight: 999.1 g/mol

4-O-Acetyl-21-O-de(aminocarbonyl)-27-demethoxy-4-O,23,26-tridemethyl-6-deoxo-25-deoxy-6-(2,3-dimetho - 100045-74-7

CAS No. 100045-74-7
Product Name 4-O-Acetyl-21-O-de(aminocarbonyl)-27-demethoxy-4-O,23,26-tridemethyl-6-deoxo-25-deoxy-6-(2,3-dimetho
Molecular Formula C51H74N4O16
Molecular Weight 999.1 g/mol
IUPAC Name [(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate
Standard InChI InChI=1S/C51H74N4O16/c1-30(18-19-42(71-51(61)45(65-11)28-62-8)34(5)48(69-35(6)57)31(2)20-21-55(7)29-56)43(64-10)24-44-33(4)41(63-9)16-13-17-46-52-39(26-66-46)49-54-40(27-68-49)50-53-38(25-67-50)32(3)22-36(58)14-12-15-37(59)23-47(60)70-44/h13,17,20-21,25-27,29-34,37,41-45,48,59H,12,14-16,18-19,22-24,28H2,1-11H3/b17-13-,21-20+
Standard InChIKey IRCDNHGYZIAYSJ-VYHRCCAKSA-N
Isomeric SMILES CC1CC(=O)CCCC(CC(=O)OC(C(C(C/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O
SMILES CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O
Canonical SMILES CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O
PubChem Compound 6442513
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator